molecular formula C25H23N5O3S2 B3007631 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868377-84-8

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B3007631
CAS RN: 868377-84-8
M. Wt: 505.61
InChI Key: ULSFILLBBUATGX-FVDSYPCUSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide involves the interaction of specific reagents to produce a variety of derivatives with potential biological activity. In the context of similar compounds, the synthesis of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide was achieved through a high-throughput screening (HTS) approach, which identified it as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5) . The synthesis process and structure-activity relationship (SAR) around this hit compound were explored, providing insights into the chemical modifications that can influence the potency and selectivity of the inhibitors .

Molecular Structure Analysis

The molecular structure of related compounds, such as the 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, has been analyzed using X-ray crystallography. The coordinates of the ligand bound to cdk5 revealed an unusual binding mode to the hinge region of the enzyme, mediated by a water molecule . This structural information is crucial for understanding how these compounds interact with their biological targets and can guide the design of more potent and selective inhibitors.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bis-thiourea, benzothiazole, and other derivatives are based on the interaction of 1,4-phenylenediisothiocyanate with various amines and acids. For instance, the reaction with aromatic amines and o-phenylenediamine leads to the formation of novel bisthiourea derivatives . Similarly, the reaction with hydrazines or o-aminothiophenol produces bis-thiosemicarbazide or benzothiazole derivatives, respectively . These reactions highlight the versatility of 1,4-phenylenediisothiocyanate as a building block for synthesizing a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide are not detailed in the provided papers, the properties of structurally related compounds can be inferred. Typically, the solubility, melting point, and stability of such compounds are influenced by their functional groups and molecular geometry. The presence of sulfonamide and benzothiazole groups suggests potential for interactions with biological molecules, which could affect their solubility and bioavailability . The synthesis methods described also imply that these compounds can be tailored to modify their physical and chemical properties for specific applications.

Scientific Research Applications

Anticancer Activity

Research shows that compounds containing benzothiazoles, similar to 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, exhibit significant anticancer activities. For instance, a study by Waghmare et al. (2013) demonstrated that derivatives of benzothiazoles showed remarkable activity against different human cancer cell lines. Additionally, Yılmaz et al. (2015) synthesized indapamide derivatives, which demonstrated significant proapoptotic activity on melanoma cell lines.

Antimicrobial Activity

Compounds with structures similar to the chemical have been noted for their antimicrobial properties. For example, P et al. (2021) reported that bis(azolyl)sulfonamidoacetamides, which share a resemblance in structure, showed notable antimicrobial activity against various bacterial strains.

Inhibition of Carbonic Anhydrases

Research by Ulus et al. (2016) on acridine-acetazolamide conjugates, which are structurally related, revealed their potential as inhibitors of carbonic anhydrases, important in various physiological processes.

Synthesis and Reactions

The synthesis and reactions of similar benzothiazole derivatives have been a focus of research. For instance, Pingle et al. (2006) explored the synthesis of 3-cyano-4-imino-2-methylthio-4H-pyrimido benzothiazoles, providing insights into potential synthetic pathways for related compounds.

Diverse Biological Potentials

The broad spectrum of biological activities exhibited by benzothiazole derivatives, such as anticancer, antimicrobial, and enzyme inhibition properties, underscores their potential in scientific research. Studies by Supuran et al. (2013) and Küçükbay et al. (1997) further reinforce the potential applications of such compounds in various fields of research.

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S2/c1-4-13-30-22-17-18(2)16-19(3)23(22)34-25(30)28-24(31)20-7-9-21(10-8-20)35(32,33)29(14-5-11-26)15-6-12-27/h1,7-10,16-17H,5-6,13-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSFILLBBUATGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)S2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

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